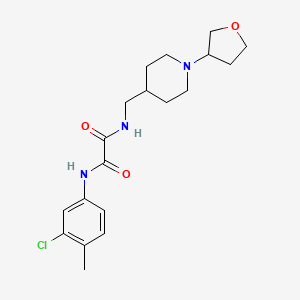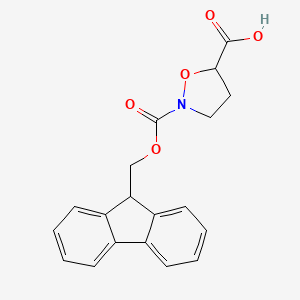
2-Bromo-4-(trifluoromethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(trifluoromethyl)thiophene is a useful research compound. Its molecular formula is C5H2BrF3S and its molecular weight is 231.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Palladium-Catalyzed Polymerization
A significant application involves the palladium-catalyzed dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene, which provides an efficient approach to synthesizing high molecular weight, high regioregularity poly(3-hexylthiophene) (HT-P3HT) with almost quantitative yield. This process underscores the role of 2-Bromo-4-(trifluoromethyl)thiophene derivatives in producing advanced materials for electronics and photonics (Wang et al., 2010).
Optical Properties Enhancement
Research on postfunctionalization of poly(3-hexylthiophene) (P3HT) indicates that the modification of thiophene derivatives can systematically influence the optical and photophysical properties of poly(thiophene)s. This has implications for the development of materials with tailored light-emitting or absorbing properties, which are critical for applications in optoelectronic devices (Li, Vamvounis, & Holdcroft, 2002).
CuI/TMEDA-Catalyzed Annulation
The copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide demonstrates a methodology for synthesizing 2-substituted benzo[b]thiophenes, showcasing the potential of this compound in constructing heterocyclic compounds of interest for pharmaceuticals and materials science (Sun et al., 2011).
Synthesis of Thiophene Oligomers
A novel approach for the solvent-free, microwave-assisted synthesis of thiophene oligomers via Suzuki coupling highlights the utility of thiophene derivatives in creating soluble oligomers rapidly and efficiently. This method underscores the importance of this compound derivatives in synthesizing conductive polymers for electronic applications (Melucci, Barbarella, & Sotgiu, 2002).
Catalyst-Transfer Polycondensation
The study of the mechanism of Ni-catalyzed chain-growth polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene with Ni(dppp)Cl2 reveals insights into the controlled synthesis of HT-P3HT, demonstrating the critical role of this compound in the precise engineering of polymeric materials (Miyakoshi, Yokoyama, & Yokozawa, 2005).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3S/c6-4-1-3(2-10-4)5(7,8)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTIQEVYLVLDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1935593-54-6 |
Source


|
| Record name | 2-bromo-4-(trifluoromethyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate](/img/structure/B2520962.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2520965.png)


![N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride](/img/structure/B2520970.png)
![1-(4-Chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol](/img/structure/B2520971.png)
![1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2520973.png)

![2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2520976.png)

![5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2520978.png)
![4-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzamide](/img/structure/B2520982.png)

![tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2520984.png)
